molecular formula C8H11ClN4OS B7025415 5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine

Cat. No.: B7025415
M. Wt: 246.72 g/mol
InChI Key: BGKSLOQLBPHYLG-UHFFFAOYSA-N
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Description

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5, an oxothiolan group at position 4, and two amino groups at positions 4 and 6. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine typically involves the nucleophilic substitution of a halogenated pyrimidine derivative with an appropriate thiol or amine. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a thiol-containing compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, with a base like diisopropylethylamine (DIPEA) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxothiolan group can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.

    Substitution Reactions: The amino groups at positions 4 and 6 can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., DIPEA) in polar aprotic solvents (e.g., acetonitrile).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine is unique due to the presence of the oxothiolan group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

5-chloro-4-N-(1-oxothiolan-3-yl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4OS/c9-6-7(10)11-4-12-8(6)13-5-1-2-15(14)3-5/h4-5H,1-3H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKSLOQLBPHYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC1NC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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